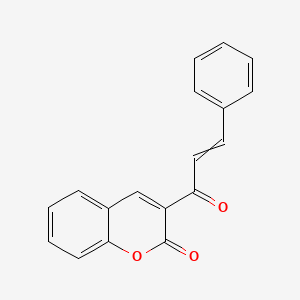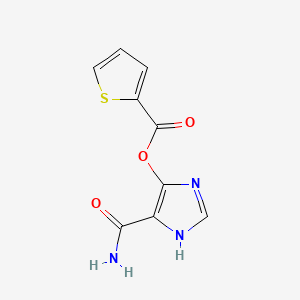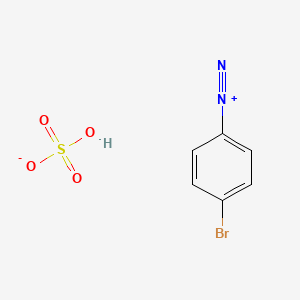
Cyclobutyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(trimethyl)silane is an organosilicon compound that features a cyclobutyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutyl(trimethyl)silane can be synthesized through various methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trimethylchlorosilane. This Grignard reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced forms of the starting material.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclobutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclobutyl(trimethyl)silane involves its ability to donate hydride ions or participate in radical reactions. The silicon atom’s affinity for oxygen and fluorine makes it a versatile reagent in various chemical transformations. In radical reactions, the compound can generate silyl radicals that facilitate the reduction of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(trimethyl)silane
- Cyclopentyl(trimethyl)silane
- Cyclohexyl(trimethyl)silane
Uniqueness
Cyclobutyl(trimethyl)silane is unique due to the strain in the four-membered cyclobutyl ring, which imparts distinct reactivity compared to its cyclopropyl and cyclohexyl counterparts. This strain can influence the compound’s stability and reactivity, making it a valuable reagent in specific synthetic applications .
Propiedades
Número CAS |
73945-53-6 |
|---|---|
Fórmula molecular |
C7H16Si |
Peso molecular |
128.29 g/mol |
Nombre IUPAC |
cyclobutyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-8(2,3)7-5-4-6-7/h7H,4-6H2,1-3H3 |
Clave InChI |
STTDSKJHZHEUIU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



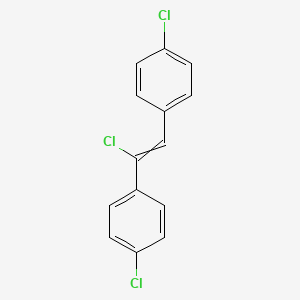

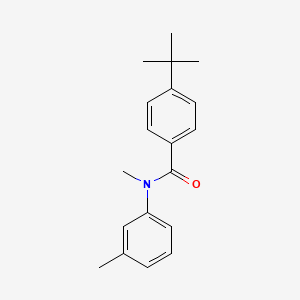
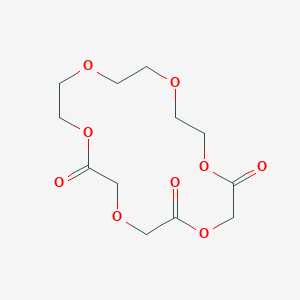
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
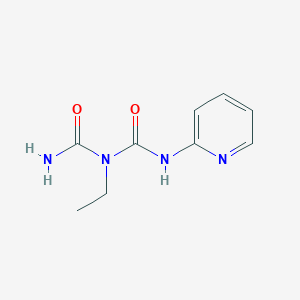


![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
